Cas no 19673-81-5 (Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate)

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate
- Methyl2-(1,4-dimethyl-1H-imidazol-5-yl)acetate
- 19673-81-5
-
- インチ: InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)10(2)5-9-6/h5H,4H2,1-3H3
- InChIKey: CBYTXUZNJYRMQK-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CC(=O)OC)N(C)C=N1
計算された属性
- せいみつぶんしりょう: 168.089877630g/mol
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 44.1Ų
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A069004647-1g |
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate |
19673-81-5 | 95% | 1g |
$638.60 | 2023-09-02 | |
Chemenu | CM186736-1g |
methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate |
19673-81-5 | 95% | 1g |
$720 | 2021-08-05 | |
Chemenu | CM186736-1g |
methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate |
19673-81-5 | 95% | 1g |
$595 | 2023-02-17 |
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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S. Ahmed Chem. Commun., 2009, 6421-6423
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetateに関する追加情報
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate (CAS No. 19673-81-5): Properties, Applications, and Market Insights
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate (CAS No. 19673-81-5) is a specialized organic compound with a unique molecular structure that combines an imidazole ring with an ester functional group. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly interested in imidazole derivatives like this compound for their potential in drug discovery and advanced material development.
The chemical structure of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate features a 1,4-dimethyl-1H-imidazole core linked to a methyl acetate moiety. This combination imparts distinct physicochemical properties, including moderate solubility in polar organic solvents and stability under standard laboratory conditions. Recent studies have explored its potential as a building block for more complex molecules, particularly in the development of heterocyclic compounds with biological activity.
In the pharmaceutical sector, CAS 19673-81-5 has shown promise as an intermediate in the synthesis of potential therapeutic agents. The imidazole ring system is known to interact with various biological targets, making derivatives like this compound valuable for medicinal chemistry research. Current trends in drug discovery emphasize the importance of such nitrogen-containing heterocycles, as they often exhibit improved pharmacokinetic properties compared to simpler aromatic systems.
The agrochemical industry has also shown interest in Methyl 2-(1,4-dimethylimidazol-5-yl)acetate derivatives. These compounds have demonstrated potential as precursors for novel plant protection agents, particularly in the development of environmentally friendly pesticides. With growing concerns about sustainable agriculture, researchers are actively investigating imidazole-based compounds that offer targeted action with reduced ecological impact.
From a synthetic chemistry perspective, 19673-81-5 serves as an important building block for more complex molecular architectures. Its reactivity profile allows for various transformations, including nucleophilic substitutions and coupling reactions. Recent publications have highlighted its utility in multi-component reactions, which are increasingly popular in green chemistry approaches due to their atom economy and efficiency.
The global market for imidazole derivatives like Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate has shown steady growth, driven by demand from pharmaceutical and specialty chemical sectors. Market analysts project continued expansion, particularly in Asia-Pacific regions where pharmaceutical R&D investments are increasing. Current pricing trends reflect the compound's specialized nature, with purity grades above 98% commanding premium prices in research markets.
Quality control for CAS 19673-81-5 typically involves HPLC analysis and spectroscopic characterization (NMR, MS). Storage recommendations generally suggest keeping the compound in cool, dry conditions away from strong oxidizers. These handling protocols align with standard practices for nitrogen heterocycle compounds in research and industrial settings.
Recent patent literature reveals growing intellectual property activity surrounding imidazole acetate derivatives, particularly in pharmaceutical applications. Several 2022-2023 filings describe novel synthetic routes and purification methods for related compounds, indicating sustained commercial interest in this chemical space.
Environmental and safety assessments of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate suggest it requires standard laboratory precautions. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when handling the compound in powder form, consistent with general organic chemical safety practices.
Future research directions for 19673-81-5 and related compounds may explore their potential in emerging fields like metal-organic frameworks (MOFs) or as ligands in catalytic systems. The compound's structural features make it an interesting candidate for materials science applications, particularly where nitrogen-rich building blocks are desired.
For researchers sourcing Methyl 2-(1,4-dimethylimidazol-5-yl)acetate, current supply chains appear stable with multiple specialty chemical suppliers offering the compound in various quantities. Procurement specialists should verify certificates of analysis and consider batch-to-batch consistency when selecting suppliers for critical applications.
Analytical challenges associated with imidazole acetate compounds typically involve separation from similar derivatives in complex mixtures. Recent advances in chromatographic techniques, especially UPLC methods, have improved the analysis of such compounds, supporting quality control in both research and production environments.
The scientific literature contains numerous references to 1,4-dimethylimidazole derivatives, with particular focus on their electronic properties and potential in optoelectronic materials. This suggests possible future applications of CAS 19673-81-5 beyond its current uses, particularly in advanced material development.
Regulatory status of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate varies by region, but it generally falls under standard chemical regulations rather than specialized controls. Compliance officers should consult current regional chemical inventories and update safety data sheets according to the latest GHS revisions when working with this material.
In conclusion, Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate (CAS No. 19673-81-5) represents an important member of the imidazole chemical family with diverse potential applications. Its unique structure and reactivity continue to attract research interest across multiple disciplines, from medicinal chemistry to materials science. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its relevance in specialized chemical markets.
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